tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The tert-butyl group and the bromine atom add to the compound’s unique chemical properties, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the formation of the spirocyclic ring system through a cyclization reactionSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products: The major products formed from these reactions include various substituted azaspiro compounds, which can be further functionalized for specific applications .
Scientific Research Applications
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the bromine atom allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Compared to its analogs, it offers different substitution patterns and electronic properties, making it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
2409962-67-8 |
---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.2 |
Purity |
95 |
Origin of Product |
United States |
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